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molecular formula C12H7Br2NO B8438144 3-(3,5-Dibromobenzoyl)pyridine CAS No. 145691-52-7

3-(3,5-Dibromobenzoyl)pyridine

Cat. No. B8438144
M. Wt: 341.00 g/mol
InChI Key: QOKUYWQTDCOBNE-UHFFFAOYSA-N
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Patent
US05705523

Procedure details

A 2.5M solution of n-butyllithium in hexane (40.0 ml) was added dropwise to a stirred mixture of 1,3,5-tribromobenzene (31.5 g) and dry ether (1000 ml) at -78° C. under an atmosphere of dry nitrogen. The resulting solution was stirred at -78° C. for 30 minutes and then a solution of 3-cyanopyridine (10.4 g) in dry ether (100 ml) was added dropwise. The mixture was stirred at -78° C. for 1 hour and then the temperature was allowed to reach 0° C. 2N Hydrochloric acid (200 ml) was added, with stirring, and the ether layer was decanted off and then extracted several times with 2N hydrochloric acid. The acidic extracts were combined and warmed on a steam bath for 20 minutes, then the solution was cooled and basified with aqueous potassium hydroxide solution. The resulting solid was filtered off, washed with water, dried and combined with the solid obtained by evaporation under vacuum of the ether solution. The crude product was chromatographed on silica gel using dichloromethane as eluent; the earlier fractions contained impurity and the later fractions were combined and evaporated under vacuum. The solid obtained from the latter fractions was crystallised from ethyl acetate-hexane to give the title compound (23.33 g), m.p. 124°-126° C. Found: C, 42.50; H, 2.23; N, 4.21. C12H7Br2NO requires C, 42.26; H, 2.07; N, 4.11%.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[C:11]([Br:13])[CH:10]=[C:9]([Br:14])[CH:8]=1.[C:15]([C:17]1[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=1)#N.Cl.CC[O:26]CC>CCCCCC>[Br:14][C:9]1[CH:8]=[C:7]([CH:12]=[C:11]([Br:13])[CH:10]=1)[C:15]([C:17]1[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=1)=[O:26]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
31.5 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)Br)Br
Name
Quantity
1000 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
40 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
C(#N)C=1C=NC=CC1
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at -78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at -78° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to reach 0° C
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the ether layer was decanted off
EXTRACTION
Type
EXTRACTION
Details
extracted several times with 2N hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
warmed on a steam bath for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
obtained by evaporation under vacuum of the ether solution
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The solid obtained from the latter fractions
CUSTOM
Type
CUSTOM
Details
was crystallised from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C(=O)C=2C=NC=CC2)C=C(C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 23.33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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